Lithium;2-(2-methoxy-1,3-thiazol-5-yl)acetate
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Overview
Description
Lithium;2-(2-methoxy-1,3-thiazol-5-yl)acetate is a chemical compound with the molecular formula C6H7NO3S.Li. It is a lithium salt of 2-(2-methoxy-1,3-thiazol-5-yl)acetic acid. The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole-containing molecules may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole-containing molecules have been found to have diverse effects on various biochemical pathways .
Result of Action
Thiazole-containing molecules have been found to have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(2-methoxy-1,3-thiazol-5-yl)acetate typically involves the reaction of 2-(2-methoxy-1,3-thiazol-5-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure complete conversion to the lithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-(2-methoxy-1,3-thiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Lithium;2-(2-methoxy-1,3-thiazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxy-1,3-thiazol-5-yl)acetic acid: The parent acid of the lithium salt.
Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and sulfathiazole.
Uniqueness
Lithium;2-(2-methoxy-1,3-thiazol-5-yl)acetate is unique due to the presence of the lithium ion, which can impart different chemical and biological properties compared to its parent acid and other thiazole derivatives. The lithium ion can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
lithium;2-(2-methoxy-1,3-thiazol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.Li/c1-10-6-7-3-4(11-6)2-5(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMGODZGEXKXRB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=NC=C(S1)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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